Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate
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Overview
Description
Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate: is an organic compound with a complex structure, characterized by the presence of nitro, methoxy, and sulfanyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted phenyl sulfide, followed by esterification with a nitrobenzoic acid derivative. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and inhibition, particularly those involving sulfanyl and nitro groups.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro and sulfanyl groups play a crucial role in these interactions, often involving redox reactions or covalent bonding with target molecules.
Comparison with Similar Compounds
Omeprazole: A compound with a similar methoxy and sulfanyl structure, used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar core structure but different functional groups.
Uniqueness: Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties
Properties
CAS No. |
62486-53-7 |
---|---|
Molecular Formula |
C15H11N3O9S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 3-(5-methoxy-2,4-dinitrophenyl)sulfanyl-2-nitrobenzoate |
InChI |
InChI=1S/C15H11N3O9S/c1-26-11-7-13(10(17(22)23)6-9(11)16(20)21)28-12-5-3-4-8(15(19)27-2)14(12)18(24)25/h3-7H,1-2H3 |
InChI Key |
SJWBQTKMWOYRMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC=CC(=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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